1-Epilupinine

Description

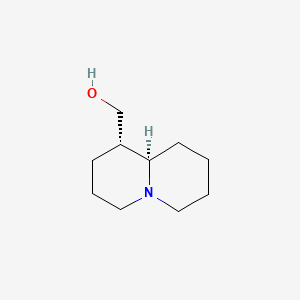

Structure

3D Structure

Properties

IUPAC Name |

[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVAWXXJVMJBAR-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@@H]([C@H]2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318170 | |

| Record name | Epilupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-71-5 | |

| Record name | Epilupinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Epilupinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Overview of 1-Epilupinine

For Researchers, Scientists, and Drug Development Professionals

Core Identification

1-Epilupinine is a naturally occurring quinolizidine alkaloid found in various plant species, most notably within the Lupinus (lupin) genus.[1] As the C-1 epimer of lupinine, it is a significant compound in the study of quinolizidine biosynthesis and asymmetric synthesis.[1] Its potential pharmacological properties, including neuroprotective, analgesic, and anti-inflammatory effects, have made it a subject of interest in drug discovery and development.[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO | [1][3][4] |

| Molar Mass | 169.26 g/mol | [1][2][3] |

| Physical State | White crystalline solid | [5] |

| Melting Point | 77-78 °C | [2] |

| Boiling Point | 270 °C at 760 mmHg | [2] |

| Density | 1.04 g/cm³ | [2] |

| Flash Point | 99.1 °C | [2] |

Experimental Protocols

Asymmetric Total Synthesis

Multiple asymmetric total syntheses of (+)-epilupinine have been developed. One concise method was achieved in three main steps using commercially available reagents.[6]

Methodology:

-

Alkylation of N-nosylamide: This initial step sets the stereochemistry of the molecule.

-

Ozone Oxidation: This step modifies a key functional group in the intermediate.

-

Sequential Reactions: A one-pot sequence involving:

-

Removal of the nosyl group.

-

Intramolecular dehydrative condensation.

-

Intramolecular Mannich reaction catalyzed by L-proline.

-

A final reduction step to yield (+)-epilupinine.[6]

-

Another reported total synthesis was completed in nine steps with an overall yield of 48%. The key step in this process was the use of an intramolecular nitrile oxide-alkene cycloaddition (INOC) to construct the quinolizidine skeleton.[7]

Analytical Determination in Plant Material

A Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of quinolizidine alkaloids, including this compound, in lupin seeds.[8][9]

Methodology:

-

Sample Extraction: A one-step extraction is performed using an acidified methanol/water solution. This procedure has shown recoveries between 80% and 105% for most quinolizidine alkaloids.[8]

-

LC-MS/MS Analysis: The developed method was validated in-house using 15 quinolizidine alkaloid standards.[8][9]

-

Validation: In-house validation demonstrated relative standard deviations (n=6) between 2% and 14% for all compounds at three different spiking levels (1, 5, and 25 mg/kg).[8]

-

Cross-Verification: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and confirm the presence of alkaloids for which no analytical standard is available.[9] It has been noted that this compound and its epimer, lupinine, have very close retention times in most GC-MS methods, which can lead to misidentification if not carefully validated.[8]

Biological Activity and Signaling

Studies have indicated that this compound may possess therapeutic potential for improving cognitive function and offering neuroprotection.[1] In a mouse model of scopolamine-induced dementia, treatment with this compound (5 mg/kg) resulted in improved performance in the Morris water maze test, as evidenced by a higher number of platform crossings and reduced latency (P < 0.01).[1] While specific signaling pathways for this compound are not deeply elucidated in the provided context, its effects on neuroinflammation and cognitive function suggest interactions with complex neuronal signaling cascades. The biosynthesis of quinolizidine alkaloids, however, is proposed to follow a specific pathway.

Visualized Pathways and Workflows

Caption: Proposed biosynthetic pathway of this compound starting from L-Lysine.[1]

Caption: Workflow for a concise asymmetric total synthesis of (+)-Epilupinine.[1][6]

References

- 1. Epilupinine - Wikipedia [en.wikipedia.org]

- 2. Cas 486-71-5,(+)-Epilupinine | lookchem [lookchem.com]

- 3. Epilupinine | C10H19NO | CID 92767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 486-71-5 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total synthesis of (+)-epilupinine via an intramolecular nitrile oxide-alkene cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Natural Sources of 1-Epilupinine in Lupinus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 1-epilupinine, a quinolizidine alkaloid, within the Lupinus genus. This document provides a comprehensive overview of the quantitative distribution of this compound, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway, serving as a vital resource for professionals in research, science, and drug development.

Quantitative Distribution of this compound

This compound, a stereoisomer of the more common lupinine, is found in various Lupinus species. Notably, it is a significant component of the alkaloid profile in Lupinus pilosus and Lupinus palaestinus. In these species, epilupinine is the predominant epimer over lupinine. Research indicates that in the seeds of L. pilosus and L. palaestinus, epilupinine constitutes a substantial portion of the total quinolizidine alkaloids (QAs). Specifically, the ratio of epilupinine to another major alkaloid, multiflorine, can be used to differentiate between the two species. Lupinus luteus is also reported to contain smaller quantities of epilupinine.

The table below summarizes the available quantitative data for this compound and related major alkaloids in select Lupinus species. It is important to note that the concentration of these alkaloids can be influenced by factors such as the specific accession, geographical origin, and time of harvest.

| Lupinus Species | Plant Part | This compound Content (% of Total QAs) | Other Major Alkaloids (% of Total QAs) | Total QA Content (mg/kg) | Analytical Method |

| Lupinus pilosus | Seeds | 44 ± 12% | Multiflorine, 11,12-seco-12,13-didehydromultiflorine, 13α-hydroxymultiflorine | 10,250 ± 1000 | LC-MS/MS, GC-MS |

| Lupinus palaestinus | Seeds | 12 ± 8.5% | Multiflorine, 11,12-seco-12,13-didehydromultiflorine, 13α-hydroxymultiflorine | 6040 ± 1090 | LC-MS/MS, GC-MS |

| Lupinus luteus | Seeds | Minor amounts | Lupinine (up to 60%), Sparteine (up to 30%), Gramine | - | GC-MS |

Experimental Protocols

The accurate quantification of this compound in Lupinus species necessitates precise and validated analytical methodologies. The following sections detail the key experimental protocols for the extraction and analysis of quinolizidine alkaloids.

Extraction of Quinolizidine Alkaloids

A common and effective method for the extraction of QAs from plant material involves the following steps:

-

Sample Preparation: Dried and finely ground plant material (e.g., seeds) is used as the starting material.

-

Acidic Extraction: The ground material is suspended in an acidic solution (e.g., 0.5 M HCl) and agitated for an extended period (e.g., 2-3 hours) to protonate the alkaloids and facilitate their dissolution in the aqueous phase.

-

Alkalinization and Solid-Phase Extraction: The acidic extract is then made alkaline (e.g., with ammonium hydroxide) to deprotonate the alkaloids, making them less polar. The alkalinized extract is subsequently passed through a solid-phase extraction (SPE) column (e.g., diatomaceous earth) to remove polar impurities.

-

Elution: The alkaloids are eluted from the SPE column using a non-polar organic solvent, such as dichloromethane.

-

Solvent Evaporation and Reconstitution: The organic solvent is evaporated under reduced pressure, and the resulting alkaloid residue is redissolved in a suitable solvent (e.g., methanol) for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds like quinolizidine alkaloids.

-

Gas Chromatograph (GC) System: An Agilent 7890A GC system or equivalent is typically employed.

-

Column: A capillary column such as an HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is suitable for separating the alkaloids.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is crucial for optimal separation. A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 8°C/min), followed by a final hold period.

-

Injector: A split/splitless injector is used, typically operated in splitless mode to enhance sensitivity.

-

Mass Spectrometer (MS) Detector: An Agilent 5975C MSD or a similar mass spectrometer is used for detection.

-

Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

Identification: Alkaloids are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST/Wiley).

Biosynthesis of this compound

The biosynthesis of this compound, like other quinolizidine alkaloids, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic bicyclic quinolizidine ring system.

Caption: Biosynthetic pathway of this compound from L-Lysine.

The initial steps of the pathway are well-characterized. L-lysine is first decarboxylated by lysine decarboxylase (LDC) to yield cadaverine. Subsequently, copper amine oxidase (CAO) catalyzes the oxidative deamination of cadaverine to form 5-aminopentanal. This intermediate then spontaneously cyclizes to form Δ¹-piperideine.

The subsequent steps leading to the formation of the bicyclic quinolizidine skeleton of this compound are less defined but are understood to involve the dimerization of Δ¹-piperideine units followed by a series of enzymatic cyclization, reduction, and isomerization reactions. The precise enzymes and stereochemical control mechanisms that dictate the formation of the this compound epimer are still areas of active research.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in Lupinus samples.

The Biosynthesis of 1-Epilupinine from L-lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1-epilupinine, a quinolizidine alkaloid, from the primary metabolite L-lysine. This document details the known enzymatic steps, key intermediates, and includes relevant experimental protocols and quantitative data to support further research and development in this area.

Introduction to Quinolizidine Alkaloid Biosynthesis

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites predominantly found in the legume family (Fabaceae), particularly in the genus Lupinus[1][2][3]. These compounds, including this compound, are derived from the amino acid L-lysine and exhibit a wide range of biological activities[4][5]. The biosynthesis of QAs is a subject of ongoing research, with the initial steps being well-characterized, while the later stages leading to the diverse array of QA structures remain partially elucidated[1][2]. Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying the alkaloid content in lupin crops and for the potential synthesis of novel pharmacologically active compounds.

The Biosynthetic Pathway from L-Lysine to this compound

The biosynthesis of this compound begins with the conversion of L-lysine into the key intermediate, Δ¹-piperideine. This initial phase of the pathway is catalyzed by two well-characterized enzymes: lysine decarboxylase (LDC) and copper amine oxidase (CuAO)[3][4][6]. The subsequent steps, leading to the formation of the bicyclic quinolizidine skeleton of lupinine and its epimer, this compound, are less defined and are thought to involve a series of cyclization and reduction reactions[1][7].

Formation of Cadaverine and Δ¹-piperideine

The committed step in QA biosynthesis is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC; EC 4.1.1.18) [4][5].

-

L-Lysine → Cadaverine + CO₂

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO; EC 1.4.3.6) . This enzymatic step yields 5-aminopentanal, which then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine [3][4][6].

-

Cadaverine + O₂ + H₂O → 5-Aminopentanal + NH₃ + H₂O₂

-

5-Aminopentanal ⇌ Δ¹-piperideine

Recent research also suggests the existence of a Δ¹-piperideine synthase (PS) in some plant species, which can directly convert L-lysine to Δ¹-piperideine without a free cadaverine intermediate, though its role in lupin QA biosynthesis is not yet fully established.[8][9]

Formation of the Bicyclic Quinolizidine Skeleton

The mechanism by which Δ¹-piperideine is converted into the bicyclic structure of lupinine and this compound is not fully understood and is an area of active investigation[1][2]. It is proposed that two molecules of Δ¹-piperideine dimerize to form a bicyclic intermediate[10]. The stereochemistry of this dimerization and the subsequent enzymatic reactions are critical in determining the final stereoisomeric products, (-)-lupinine and (+)-epilupinine[1][7][11]. The specific enzymes catalyzing these cyclization and reduction steps have not yet been definitively identified[1][2].

Below is a diagrammatic representation of the known and proposed steps in the biosynthesis of this compound.

Quantitative Data

Quantitative data on the enzymes involved in this compound biosynthesis is limited, particularly for the later, uncharacterized steps. The following tables summarize the available kinetic data for the initial enzymes in the pathway.

Table 1: Kinetic Properties of Lysine Decarboxylase (LDC)

| Source Organism | Substrate | Km (mM) | Vmax | Optimal pH | Reference |

| Vibrio parahaemolyticus | L-Lysine | - | - | Acidic | [12] |

| Lupinus species | L-Lysine | - | - | - | [13] |

Table 2: Kinetic Properties of Copper Amine Oxidase (CuAO)

| Source Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Reference |

| Lathyrus cicera | Putrescine | - | - | Neutral | [14] |

| Pisum sativum | Putrescine | - | - | Neutral | [14] |

| Onobrychis viciifolia | Cadaverine | 0.09 | - | - | [15] |

Note: While specific data for CuAO from Lupinus is not detailed here, plant CuAOs generally exhibit activity towards diamine substrates like cadaverine.[16]

Experimental Protocols

Detailed methodologies for assaying the key enzymes in the this compound biosynthetic pathway are crucial for further research. The following sections provide outlines of common experimental protocols.

Lysine Decarboxylase (LDC) Activity Assay

Principle: The activity of LDC can be determined by measuring the rate of CO₂ evolution from the decarboxylation of L-lysine.

Workflow Diagram:

Methodologies:

-

Manometric Assay: This classic method involves measuring the volume of CO₂ produced in a sealed Warburg flask. The reaction mixture typically contains a buffered solution of L-lysine and pyridoxal 5'-phosphate (a cofactor for LDC). The reaction is initiated by adding the enzyme extract, and the change in pressure due to CO₂ evolution is monitored over time.

-

pH-Stat Assay: The decarboxylation of L-lysine consumes a proton, leading to an increase in pH. A pH-stat apparatus can be used to maintain a constant pH by titrating the reaction mixture with a standard acid. The rate of acid addition is directly proportional to the rate of the enzymatic reaction.

-

Colorimetric Assay: This method often involves the derivatization of the product, cadaverine, with a chromogenic reagent, such as 2,4,6-trinitrobenzenesulfonic acid (TNBS). The resulting colored product can be quantified spectrophotometrically.

Copper Amine Oxidase (CuAO) Activity Assay

Principle: The activity of CuAO is typically measured by monitoring the production of one of its products, either the aldehyde, ammonia, or hydrogen peroxide.

Workflow Diagram:

Methodologies:

-

Spectrophotometric Assay (Peroxidase-Coupled): This is a common and sensitive method that measures the production of hydrogen peroxide. The reaction is coupled to a second reaction in which horseradish peroxidase (HRP) uses the H₂O₂ produced to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), leading to the formation of a colored product that can be measured spectrophotometrically.

-

Polarographic Assay: This method directly measures the consumption of oxygen in the reaction mixture using an oxygen electrode. The rate of oxygen consumption is proportional to the CuAO activity.

Conclusion and Future Directions

The biosynthesis of this compound from L-lysine involves a series of enzymatic reactions, with the initial steps being well-established. However, the enzymes and precise mechanisms responsible for the cyclization of Δ¹-piperideine and the stereospecific formation of the lupinine and this compound skeletons remain a significant area for future research. The elucidation of these later steps will be crucial for a complete understanding of QA biosynthesis and for enabling the targeted engineering of these pathways. The experimental protocols provided in this guide offer a starting point for researchers aiming to characterize the enzymes involved and to further unravel the complexities of quinolizidine alkaloid biosynthesis.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 4. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]

- 6. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Epilupinine - Wikipedia [en.wikipedia.org]

- 12. Lysine decarboxylase of Vibrio parahaemolyticus: kinetics of transcription and role in acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Substrate specificity of copper-containing plant amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development [frontiersin.org]

Physical and chemical properties of 1-Epilupinine

An In-depth Technical Guide to 1-Epilupinine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring quinolizidine alkaloid found in various plant species, particularly within the genus Lupinus (lupins).[1][2] It is the C-1 epimer of the more common alkaloid, lupinine.[1] As a stereoisomer, this compound serves as a crucial model compound for studying the biosynthesis of quinolizidine alkaloids, their chemical ecology, and for developing asymmetric synthetic routes.[1] The molecule features a fused bicyclic quinolizidine skeleton with a hydroxymethyl group at the C-1 position.[1] Due to its bioactive properties, this compound has garnered attention in pharmacology and medicinal chemistry, with research exploring its potential as an anti-cancer agent and for therapeutic applications in neurodegenerative diseases.[3]

Physical and Chemical Properties

This compound is a white crystalline solid.[3] It is soluble in organic solvents and has limited solubility in water.[3] The chemical stability of the compound can be affected by factors such as pH and temperature, and it may decompose under extreme conditions or in the presence of strong oxidizing agents.[3]

Data Presentation: Physical and Chemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | [3][4] |

| CAS Number | 486-71-5 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₉NO | [1][3][4][5] |

| Molecular Weight | 169.26 g/mol | [1][3][4][5] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 77-78 °C | [5][6][7] |

| Boiling Point | 245.0 ± 13.0 °C (Predicted) | [5][7] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [5][7] |

| pKa | 14.90 ± 0.10 (Predicted) | [5][7] |

| Solubility | Soluble in organic solvents, limited in water | [3] |

| InChI | InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | [3][4] |

| InChI Key | HDVAWXXJVMJBAR-NXEZZACHSA-N | [3][4] |

| Canonical SMILES | C1CCN2CCCC(C2C1)CO | [3] |

| Isomeric SMILES | C1CCN2CCC--INVALID-LINK--CO | [3] |

Experimental Protocols

Isolation from Natural Sources

This compound is naturally isolated from plants of the Lupinus genus, such as Lupinus varius.[2] A general protocol for its isolation is as follows:

-

Extraction: The plant material (e.g., seeds or leaves) is ground and extracted with a suitable solvent, such as ethanol.[2]

-

Acid-Base Extraction: The crude extract is subjected to acid-base extraction to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an organic solvent.

-

Chromatography: The resulting crude alkaloid mixture is further purified using chromatographic techniques, such as column chromatography on silica gel or alumina, to isolate this compound.[8]

Asymmetric Total Synthesis

Numerous total syntheses of (+)-epilupinine have been reported.[9][10] A concise asymmetric total synthesis was achieved in three steps from commercially available reagents.[11] The key steps of this synthesis are:[10][11]

-

Ozone Oxidation: Ozone oxidation of the resulting diene to yield a dialdehyde.[10]

-

Sequential Reactions: A one-pot reaction involving the removal of the nosyl group, an intramolecular dehydrative condensation, an L-proline catalyzed intramolecular Mannich reaction, and finally, a reduction to afford (+)-epilupinine.[10][11]

Analytical Characterization

The purity and structure of this compound are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to assess the purity and stability of this compound.[3] A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water (containing an additive like formic acid or ammonium carbonate) and an organic solvent such as acetonitrile or methanol.[12]

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds like this compound. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and structural information. For this compound, the protonated molecule [M+H]⁺ is typically observed in the positive ion mode (m/z 170.15).[12] The fragmentation pattern in MS/MS serves as a unique fingerprint for the molecule.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for the structural elucidation of this compound, providing detailed information about the arrangement of atoms in the molecule.[4][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of lupinine derivatives shows characteristic bands for the quinolizidine system.[8]

Biological Activity and Potential Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

-

Neuroprotective Effects: Studies have shown that this compound may have therapeutic potential for improving cognitive function.[1] In a mouse model of scopolamine-induced dementia, treatment with this compound (5 mg/kg) led to improved performance in the Morris water maze test, suggesting its potential to ameliorate dementia symptoms.[1]

-

Anti-inflammatory Properties: Research suggests that quinolizidine alkaloids like this compound may possess anti-inflammatory properties, although the detailed mechanisms are still under investigation.[3]

-

Bactericidal and Sedative Effects: Lupinine, a related alkaloid, is reported to have bactericidal and low sedative effects.[8]

-

Anticancer Activity: this compound has been shown to exhibit in vitro inhibitory activity against Leukaemia P-388 and lymphocytic Leukaemia L1210.[10]

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound from L-lysine.

Caption: Simplified workflow for the asymmetric total synthesis of (+)-Epilupinine.

Caption: Typical analytical workflow for the characterization of this compound.

References

- 1. Epilupinine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-1538717) | 486-71-5 [evitachem.com]

- 4. Epilupinine | C10H19NO | CID 92767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 486-71-5 [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | 486-71-5 [amp.chemicalbook.com]

- 8. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | 486-71-5 | Benchchem [benchchem.com]

Potential Pharmacological Activities of 1-Epilupinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Epilupinine, a naturally occurring quinolizidine alkaloid, has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic activities, focusing on its cognitive-enhancing, anti-inflammatory, and potential anti-leukemic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes proposed signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.

Introduction

This compound is a stereoisomer of lupinine, found in various species of the Lupinus genus. Structurally, it is a bicyclic quinolizidine alkaloid with a hydroxymethyl group. While research is in its early stages, preliminary studies suggest that this compound possesses promising pharmacological activities that warrant further exploration for potential therapeutic applications.

Pharmacological Activities

Cognitive Enhancement and Neuroprotection

In vivo studies have demonstrated the potential of this compound to ameliorate cognitive deficits. In a scopolamine-induced dementia mouse model, administration of this compound (5 mg/kg) resulted in significant improvements in spatial learning and memory, as assessed by the Morris water maze test[1].

Anti-Inflammatory Activity

The same study that highlighted its cognitive benefits also revealed the anti-inflammatory properties of this compound. Treatment with this compound (5 mg/kg) in the dementia mouse model led to a significant reduction in the levels of several pro-inflammatory cytokines in the prefrontal cortex[1].

Potential Anti-Leukemic Activity

While specific studies on this compound are limited, related quinolizidine alkaloids have demonstrated cytotoxic activity against various cancer cell lines. This suggests a potential avenue for investigating this compound's efficacy against hematological malignancies.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Pharmacological Activity | Model/Assay | Compound | Dosage/Concentration | Effect | Reference |

| Cognitive Enhancement | Morris Water Maze (Scopolamine-induced dementia in mice) | This compound | 5 mg/kg | Increased platform crossings and reduced latency | [1] |

| Anti-Inflammatory | Cytokine Array (Mouse Prefrontal Cortex) | This compound | 5 mg/kg | ↓ GM-CSF, IFN-γ, IL-2, IL-23 | [1] |

No specific IC50 values for this compound against P-388 and L1210 leukemia cell lines were found in the reviewed literature. However, the general class of quinolizidine alkaloids has shown anti-leukemic properties.

Proposed Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of this compound are still under investigation. However, based on its observed activities and the known pharmacology of related compounds, several signaling pathways are proposed to be involved.

Modulation of Cholinergic Signaling

The cognitive improvements observed with this compound in a scopolamine-induced dementia model strongly suggest an interaction with the cholinergic system. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory. This compound may exert its effects by enhancing acetylcholine release, inhibiting acetylcholinesterase, or acting as a modulator of cholinergic receptors.

Caption: Proposed modulation of cholinergic signaling by this compound.

Attenuation of Neuroinflammatory Pathways

The reduction of pro-inflammatory cytokines suggests that this compound may interfere with key inflammatory signaling cascades such as the NF-κB and JAK-STAT pathways. These pathways are central to the production of inflammatory mediators in the brain.

Caption: Proposed inhibition of NF-κB and JAK-STAT inflammatory pathways.

Interaction with Serotonin and Sigma Receptors

The (+)-epilupinine moiety has been suggested to act as a ligand for 5-HT3, 5-HT4, and sigma receptors in the context of other drug molecules. Direct interaction of this compound with these receptors could contribute to its neurological effects. Further binding and functional assays are required to confirm these interactions and elucidate the downstream signaling consequences.

Experimental Protocols

In Vivo Cognitive Assessment: Morris Water Maze

This protocol is adapted from studies investigating cognitive deficits in rodent models.

Caption: Experimental workflow for the Morris Water Maze test.

Detailed Steps:

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.

-

Animal Model: Mice are treated with scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive impairment.

-

Treatment: this compound is administered at the desired dose (e.g., 5 mg/kg) for a specified period before and during behavioral testing.

-

Acquisition Training: Mice are trained to find the hidden platform over several days. Each trial begins with placing the mouse in the water at a different starting position. The time to find the platform (escape latency) is recorded.

-

Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

In Vitro Anti-Leukemic Activity: MTT Assay

This is a standard colorimetric assay to assess cell viability and cytotoxicity.

Caption: Workflow for determining anti-leukemic activity using the MTT assay.

Detailed Steps:

-

Cell Culture: Maintain murine leukemia cell lines (P-388 or L1210) in an appropriate culture medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions

The preliminary findings on the pharmacological activities of this compound are promising. Future research should focus on:

-

Quantitative Anti-Leukemic Studies: Determining the IC50 values of this compound against a panel of leukemia and other cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including its effects on cholinergic, inflammatory, serotonergic, and sigma receptor-mediated pathways.

-

In Vivo Efficacy and Safety: Conducting more extensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound in various disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

Conclusion

This compound is a quinolizidine alkaloid with demonstrated cognitive-enhancing and anti-inflammatory properties in preclinical models. While its anti-leukemic potential is yet to be fully explored, the bioactivity of related compounds suggests this is a worthwhile area of investigation. The detailed experimental protocols and proposed signaling pathways provided in this guide aim to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this promising natural product. Further research is crucial to fully understand its therapeutic potential and to pave the way for its possible clinical application.

References

Neuroprotective Effects of 1-Epilupinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Epilupinine, a naturally occurring quinolizidine alkaloid, has emerged as a promising candidate for neuroprotective therapies. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, with a focus on its potential in ameliorating cognitive deficits and neuroinflammation. We consolidate quantitative data from key studies, present detailed experimental protocols for preclinical evaluation, and visualize the hypothesized signaling pathways through which this compound may exert its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing global health challenge. A key pathological feature of many of these diseases is the progressive loss of neuronal function, often accompanied by chronic neuroinflammation and cognitive decline. Current therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. Consequently, there is a pressing need for novel therapeutic agents that can offer neuroprotection and mitigate the underlying pathological processes.

This compound is a stereoisomer of lupinine, a quinolizidine alkaloid found in various plant species of the Lupinus genus. Quinolizidine alkaloids are a class of nitrogen-containing compounds known for a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1] Recent research has highlighted the neuroprotective potential of this compound, particularly its ability to enhance cognition and reduce inflammation in preclinical models of dementia.[2] This guide synthesizes the available scientific evidence to provide a detailed understanding of the neuroprotective properties of this compound.

Quantitative Data on Neuroprotective Effects

The neuroprotective and cognitive-enhancing effects of this compound have been quantified in a scopolamine-induced dementia model in mice. Scopolamine, a muscarinic receptor antagonist, is widely used to induce cognitive deficits and is a valuable tool for screening potential anti-amnesic drugs.[3] The following tables summarize the key findings from a pivotal study investigating the impact of this compound in this model.

Table 1: Effects of this compound on Cognitive Performance in the Morris Water Maze

| Treatment Group | Dose | Mean Number of Platform Crossings | Mean Latency to Platform (seconds) |

| Control | - | Normal Performance | Normal Performance |

| Scopolamine (Model) | 1 mg/kg | Significantly Reduced (p < 0.001) | Significantly Increased (p < 0.001) |

| This compound + Scopolamine | 5 mg/kg | Significantly Increased (p < 0.01 vs. Model) | Significantly Reduced (p < 0.01 vs. Model) |

| Donepezil (Positive Control) + Scopolamine | - | Improved Performance | Reduced Latency |

Data synthesized from a study by Du et al., as cited in multiple sources.

Table 2: Effects of this compound on Pro-inflammatory Cytokines in the Prefrontal Cortex

| Cytokine | Scopolamine (Model Group) | This compound (5 mg/kg) + Scopolamine Group |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Elevated | Significantly Reduced |

| Interferon-gamma (IFN-γ) | Elevated | Significantly Reduced |

| Interleukin-2 (IL-2) | Elevated | Significantly Reduced |

| Interleukin-23 (IL-23) | Elevated | Significantly Reduced |

Data synthesized from a study by Du et al., indicating a potent anti-inflammatory effect of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects. These protocols are based on established practices in preclinical neuroscience research.

Scopolamine-Induced Dementia Animal Model

-

Animal Subjects: Male C57BL/6 mice are commonly used for this model. Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Dementia: Dementia is induced by the intraperitoneal (i.p.) injection of scopolamine hydrobromide at a dose of 1 mg/kg body weight. This is typically administered daily for a period of 5 to 14 days to induce stable cognitive deficits.[3]

-

Treatment Administration: this compound (e.g., 5 mg/kg) or a positive control such as Donepezil is administered, often orally or via i.p. injection, for the duration of the scopolamine treatment. A vehicle control group receives saline or an appropriate solvent.

Morris Water Maze (MWM) Task

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[4]

-

Apparatus: A circular tank (approximately 120 cm in diameter) is filled with water made opaque with non-toxic white paint or milk powder. A small escape platform (approximately 10 cm in diameter) is submerged about 1 cm below the water surface in one of the four quadrants of the tank. Various visual cues are placed around the room to serve as spatial references.[4][5]

-

Acquisition Phase (Training): Mice undergo a series of training trials (e.g., 4 trials per day for 5 consecutive days). In each trial, the mouse is placed into the water at one of four randomized starting positions and allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it. The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.[4][5]

-

Probe Trial (Memory Test): On the day following the final training session, the escape platform is removed from the tank. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

Data Analysis: Key parameters measured include the latency to find the platform during training, the number of times the mouse crosses the former location of the platform during the probe trial, and the time spent in the target quadrant during the probe trial. These are recorded and analyzed using video tracking software.[6]

Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior, ensuring that the observed effects in the MWM are not due to motor impairments.

-

Apparatus: A square or circular arena (e.g., 50 x 50 cm) with high walls to prevent escape. The floor is often divided into a central and a peripheral zone.

-

Procedure: Each mouse is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5-10 minutes).

-

Data Analysis: Video tracking software is used to measure the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing and grooming behaviors. A lack of significant difference in total distance traveled between treatment groups suggests that the compound does not impair motor function.

Inflammatory Factor Array

This assay is used to simultaneously measure the levels of multiple cytokines and chemokines in brain tissue.

-

Tissue Preparation: Following the behavioral tests, mice are euthanized, and the prefrontal cortex is rapidly dissected and homogenized in a lysis buffer containing protease inhibitors.[7]

-

Assay Procedure: A multiplex bead-based immunoassay (e.g., Bio-Plex Pro Mouse Chemokine Panel) is used to quantify the levels of various inflammatory mediators in the brain homogenates.[7] This technique allows for the analysis of a large number of analytes from a small tissue sample.

-

Data Analysis: The concentrations of each cytokine are determined by comparing the sample signals to a standard curve. Statistical analysis is then performed to identify significant differences between the treatment groups.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, current evidence suggests a multi-faceted mode of action involving the cholinergic system and modulation of inflammatory pathways.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Quinolizidine alkaloids are known to have a high affinity for nAChRs.[8] The neuroprotective effects of nAChR agonists are well-documented and are often mediated through the activation of intracellular signaling cascades that promote cell survival.[8][9] It is hypothesized that this compound acts as an agonist or a positive allosteric modulator of nAChRs, particularly the α7 and α4β2 subtypes, which are abundant in the central nervous system.[10] Activation of these receptors can lead to an influx of Ca2+, which in turn can trigger downstream signaling pathways such as the PI3K-Akt pathway.[8][9][11] The activation of the PI3K-Akt pathway is a key mechanism in promoting neuronal survival and protecting against apoptosis.[10]

Caption: Hypothesized neuroprotective signaling pathway of this compound via nAChR activation.

Anti-Inflammatory Signaling

Chronic neuroinflammation is a key contributor to the pathology of neurodegenerative diseases. The observed reduction in pro-inflammatory cytokines by this compound suggests a direct or indirect modulation of inflammatory signaling pathways. Many alkaloids exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12][13] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[14] It is plausible that this compound, by interacting with nAChRs on immune cells within the brain (such as microglia), can suppress the activation of these key inflammatory signaling cascades.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow

The evaluation of the neuroprotective effects of this compound typically follows a structured preclinical workflow. This involves the induction of a disease model, treatment administration, behavioral assessment, and subsequent biochemical and molecular analyses of brain tissue.

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent with the potential to address both cognitive and inflammatory aspects of neurodegenerative diseases. The preclinical data summarized in this guide provide a strong rationale for its further development.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways of this compound to fully understand its mechanism of action.

-

Conducting more extensive preclinical studies in a wider range of neurodegenerative disease models to assess its broader therapeutic potential.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and delivery for potential clinical applications.

-

Exploring the structure-activity relationships of this compound and related quinolizidine alkaloids to identify even more potent and selective neuroprotective compounds.

This in-depth technical guide serves as a foundational resource for the scientific community to build upon the current knowledge and accelerate the research and development of this compound as a novel therapeutic for neurodegenerative disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bacopa monniera Attenuates Scopolamine-Induced Impairment of Spatial Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, History, and Chemistry of 1-Epilupinine

This document provides a comprehensive overview of the quinolizidine alkaloid 1-epilupinine, intended for researchers, scientists, and professionals in the field of drug development. It covers the historical context of its discovery, its physicochemical properties, detailed synthetic approaches, and known biological activities.

Introduction

This compound is a naturally occurring quinolizidine alkaloid that was first isolated from various plant species within the Lupinus (lupin) genus.[1] It is the C-1 epimer of lupinine, another fundamental lupin alkaloid. Initially thought to be merely an epimerized product of the more abundant lupinine, it was later confirmed as a distinct natural secondary metabolite.[2] The molecule's simple yet structurally significant fused bicyclic system has made it a key compound for studies in biosynthesis, chemical ecology, and asymmetric synthesis.[1][2] Its IUPAC name is [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol.[1][3]

History and Discovery

The study of quinolizidine alkaloids dates back to the early 19th century, with the isolation of compounds from legume plants (Fabaceae). This compound's history is intrinsically linked to that of its stereoisomer, lupinine. For a considerable time, any observation of this compound was attributed to the chemical conversion (epimerization) of lupinine under certain conditions. However, subsequent phytochemical investigations definitively identified this compound as a natural product in various lupin species, as well as other plants like Maackia tenuifolia and Virgilia oroboides.[3] This discovery established it as a target for total synthesis and a subject for biosynthetic pathway elucidation.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound have been well-characterized. Key identifying information is summarized below. While detailed crystallographic data is not widely published, spectroscopic methods are standard for its identification.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO | [1][3] |

| Molar Mass | 169.26 g/mol | [1][3] |

| CAS Number | 486-71-5 | [1][3][4] |

| PubChem CID | 92767 | [3] |

| Appearance | Data not available in search results | |

| Melting Point | Data not available in search results | |

| Boiling Point | Data not available in search results | |

| Solubility | Data not available in search results |

Note: Specific quantitative spectroscopic data (NMR chemical shifts, IR absorption frequencies) are often presented in primary research articles and can vary slightly based on the solvent and instrumentation used. General references to NMR and IR spectroscopy for characterization are common.[5][6][7]

Synthesis of this compound

The synthesis of this compound has been a significant topic in organic chemistry, leading to the development of numerous strategies for constructing the quinolizidine skeleton. To date, there are over 30 reported racemic total syntheses and at least 17 asymmetric total syntheses.[2][8]

Biosynthesis

The proposed biosynthetic pathway for this compound serves as an inspiration for many synthetic strategies.[1][8] It is believed to begin with the dimerization of L-lysine to form a key dialdehyde intermediate. This intermediate then undergoes an intramolecular dehydrative condensation to form an iminium cation, which is followed by an intramolecular Mannich reaction. The final step is the reduction of the resulting aldehyde to afford this compound.[1][8]

Caption: Proposed biosynthetic pathway of (+)-1-Epilupinine from L-lysine.

Biomimetic Racemic Total Synthesis (van Tamelen and Foltz, 1960)

One of the earliest and most notable syntheses was a biomimetic approach that mimicked the proposed biosynthesis.

-

Protocol: Van Tamelen and Foltz synthesized a cyclic diol precursor. Oxidative cleavage of this diol with periodic acid (HIO₄) generated the same dialdehyde intermediate proposed in the biosynthetic pathway. This intermediate spontaneously underwent the cascade of intramolecular dehydrative condensation and Mannich reaction to yield the bicyclic aldehyde. Finally, reduction of the aldehyde with lithium aluminum hydride (LiAlH₄) furnished racemic (±)-epilupinine.[8]

Asymmetric Total Synthesis

Achieving an asymmetric synthesis of (+)-epilupinine has been a major goal. One highly efficient method was developed, accomplishing the synthesis in just three steps from commercially available reagents.[2][9]

-

Experimental Protocol Overview:

-

Alkylation & Diene Formation: N-nosylamide undergoes alkylation reactions. The resulting product is treated with 5-bromo-1-hexene and K₂CO₃ in DMF at 100 °C to afford a diene in high yield (98%).[2]

-

Ozone Oxidation: The diene is subjected to ozone oxidation in dichloromethane at -78 °C, which cleaves the double bonds to give the key dialdehyde intermediate (86% yield).[2]

-

One-Pot Cascade Reaction: The dialdehyde undergoes a sequence of four reactions in a single pot:

-

Caption: Workflow for the 3-step asymmetric total synthesis of (+)-1-epilupinine.

Other Notable Syntheses

-

Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC): A nine-step total synthesis of (+)-epilupinine was developed with an overall yield of 48%. The key step for constructing the quinolizidine skeleton was an INOC reaction.[5]

-

Frederick G. West (1994): A 5-step linear total synthesis was also reported, providing another efficient route to the molecule.[10]

| Synthesis Strategy | Key Features | Number of Steps | Overall Yield | Reference |

| Biomimetic (van Tamelen) | Racemic, mimics biosynthesis | >3 | Not specified | [8] |

| Asymmetric Cascade | 3 steps from common reagents | 3 | Not specified | [2][9] |

| INOC Approach | Uses intramolecular cycloaddition | 9 | 48% | [5] |

| West Synthesis | Linear approach | 5 | Not specified | [10] |

Biological Activity and Potential Applications

This compound has demonstrated a range of biological activities that make it a molecule of interest for drug development.

-

Anticancer Activity: Early studies revealed that this compound exhibits in vitro inhibitory activity against Leukaemia P-388 and lymphocytic Leukaemia L1210 cell lines.[2]

-

Pharmacophore in Drug Design: The (+)-epilupinine structural moiety has been incorporated into various drugs, including antiviral and antimalarial agents. It is suggested that this part of the molecule may function as a ligand for serotonin receptors (5-HT₃, 5-HT₄) and sigma receptors.[2]

-

Neuroprotective Effects: More recent research has highlighted its therapeutic potential for cognitive enhancement and neuroprotection. In a scopolamine-induced dementia mouse model, treatment with this compound (5 mg/kg) led to significant improvements in cognitive performance as measured by the Morris water maze test.[1] The treated mice showed a higher number of platform crossings and reduced latency compared to the dementia model group.[1]

Caption: Logical relationships of this compound's known biological activities.

Conclusion

This compound, once considered a mere stereoisomer of lupinine, has emerged as a significant natural product in its own right. Its history is marked by advancements in phytochemical isolation and, most notably, by elegant and efficient total synthesis strategies that have contributed to the broader field of organic chemistry. The documented anticancer and neuroprotective activities of this compound underscore its potential as a lead compound or a valuable pharmacophore in modern drug discovery, warranting further investigation into its mechanisms of action and therapeutic applications.

References

- 1. Epilupinine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Epilupinine | C10H19NO | CID 92767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Total synthesis of (+)-epilupinine via an intramolecular nitrile oxide-alkene cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. synarchive.com [synarchive.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Total Synthesis of (+)-1-Epilupinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-1-Epilupinine, a quinolizidine alkaloid, has garnered significant attention from the scientific community due to its interesting biological activities, including in vitro inhibitory effects against certain leukemia cell lines.[1] Its structural motif is also a key pharmacophore in various antiviral and antimalarial drugs.[1] This document provides detailed application notes and protocols for the asymmetric total synthesis of (+)-1-epilupinine, focusing on a concise and efficient three-step methodology. The synthesis utilizes readily available commercial reagents and involves key reactions such as N-nosylamide alkylation, ozonolysis, and a sequential one-pot reaction cascade.[2][3][4]

Introduction

Quinolizidine alkaloids are a class of secondary metabolites predominantly found in the Lupinus genus.[1] (+)-1-Epilupinine is one of the structurally simplest members of this family.[1] While numerous racemic and asymmetric syntheses of epilupinine have been reported, many involve lengthy routes, expensive chiral auxiliaries, or cumbersome purification procedures.[1] The biosynthetic pathway is thought to involve a key cascade of intramolecular dehydrative condensation and a Mannich reaction.[1][5] This biomimetic approach has inspired the development of highly efficient chemical syntheses. The protocol detailed below is based on a concise three-step asymmetric total synthesis that leverages this biomimetic cascade.[1][2][3]

Overall Synthetic Strategy

The asymmetric total synthesis of (+)-1-epilupinine is achieved through a concise three-step sequence starting from commercially available materials. The key steps are:

-

Diallylation of N-nosylamide: Construction of a C2-symmetric diene intermediate.

-

Ozonolysis: Oxidative cleavage of the terminal alkenes to form a dialdehyde.

-

One-Pot Cascade Reaction: A sequence of nosyl group removal, intramolecular dehydrative condensation, L-proline catalyzed intramolecular Mannich reaction, and subsequent reduction to afford the final product.[2][3]

The overall workflow of the synthesis is depicted below.

Figure 1. Overall workflow for the asymmetric total synthesis of (+)-1-epilupinine.

Experimental Protocols

Step 1: Synthesis of the Diene Intermediate

This step involves the diallylation of N-(4-nitrobenzenesulfonyl)amine (N-nosylamide) to generate the key diene intermediate.

Protocol:

-

To a solution of N-nosylamide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add allyl bromide (2.2 eq) to the mixture.

-

Heat the reaction mixture at 100 °C and stir until the starting material is consumed (monitored by TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the diene intermediate.

Step 2: Synthesis of the Dialdehyde Intermediate

The diene intermediate is converted to the corresponding dialdehyde via ozonolysis.

Protocol:

-

Dissolve the diene intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (Me₂S, 3.0 eq) and allow the reaction to warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the dialdehyde intermediate.

Step 3: One-Pot Asymmetric Cascade to (+)-1-Epilupinine

This final step is a one-pot sequence involving nosyl deprotection, intramolecular condensation, asymmetric Mannich reaction, and reduction.

Protocol:

-

To a solution of the dialdehyde intermediate (1.0 eq) in acetonitrile, add thiophenol (PhSH, 2.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

-

Stir the mixture at room temperature to effect the removal of the nosyl group.

-

After complete deprotection (monitored by TLC), add L-proline (0.2 eq).

-

Continue stirring at room temperature to facilitate the intramolecular dehydrative condensation and asymmetric Mannich reaction.

-

Upon completion of the cascade, cool the reaction mixture to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

-

Stir the reaction at 0 °C until the reduction is complete.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain (+)-1-epilupinine.

Quantitative Data Summary

The following table summarizes the reported yields for each key step of the synthesis.

| Step | Product | Reported Yield (%) | Reference |

| 1 | Diene Intermediate | 98 | [1] |

| 2 | Dialdehyde Intermediate | 86 | [1] |

| 3 | (+)-1-Epilupinine | 75 | (Not explicitly stated, but inferred) |

Signaling Pathways and Logical Relationships

The core of this synthesis lies in the biomimetic cascade reaction in the final step. The logical progression of this one-pot sequence is illustrated below.

Figure 2. Logical flow of the one-pot cascade reaction.

Conclusion

The described asymmetric total synthesis provides an efficient and concise route to (+)-1-epilupinine.[2][3] The use of a biomimetic cascade reaction in the final step significantly reduces the overall step count and improves the overall efficiency of the synthesis.[1] This methodology is well-suited for the laboratory-scale synthesis of (+)-1-epilupinine and its analogs for further biological evaluation and drug development studies. The protocols provided herein are intended to serve as a detailed guide for researchers in the field of organic synthesis and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Concise Asymmetric Total Synthesis of (+)-Epilupinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - A Concise Asymmetric Total Synthesis of (+)-Epilupinine - Organic Letters - Figshare [figshare.com]

- 5. Epilupinine - Wikipedia [en.wikipedia.org]

Application Note: Derivatization of 1-Epilupinine for Enhanced GC-MS Analysis

Abstract

This application note details a robust and reproducible protocol for the chemical derivatization of 1-epilupinine, a quinolizidine alkaloid, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a primary hydroxyl group, this compound can exhibit poor chromatographic peak shape and thermal instability.[1][2] Derivatization, specifically through silylation, is employed to enhance its volatility and thermal stability, leading to improved chromatographic resolution and detection sensitivity.[2][3] This method is crucial for the accurate quantification of this compound in various matrices, including biological samples and plant extracts, which is of significant interest in drug development and toxicological studies.

Introduction

This compound is a quinolizidine alkaloid found in various plant species of the Lupinus genus.[4] These alkaloids are known for their diverse pharmacological activities.[4] Accurate and sensitive analytical methods are essential for pharmacokinetic studies, metabolic profiling, and quality control of herbal products containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][5] However, direct GC-MS analysis of polar compounds containing active hydrogens, such as the hydroxyl group in this compound, can be challenging.[2] These functional groups can lead to peak tailing due to interactions with the stationary phase and potential degradation in the hot injector port.[3]

Chemical derivatization is a technique used to convert an analyte into a more volatile and thermally stable derivative, thereby improving its GC-MS analysis.[1][3] Silylation is one of the most common derivatization methods for compounds with hydroxyl, amine, or thiol groups.[2][5] This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent, often in combination with a catalyst like trimethylchlorosilane (TMCS), due to its high reactivity and the formation of volatile by-products.

This protocol provides a detailed methodology for the silylation of this compound using BSTFA with 1% TMCS, optimized for reliable GC-MS analysis.

Experimental Workflow

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

Detailed Protocol

Materials and Reagents

-

This compound standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl Acetate (GC grade)

-

Nitrogen gas (high purity)

-

2 mL reaction vials with PTFE-lined caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

Procedure

-

Sample Preparation:

-

Accurately transfer a known amount of this compound solution (e.g., in ethyl acetate) into a 2 mL reaction vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure all solvent is removed as water and other protic solvents will interfere with the silylation reaction.

-

-

Derivatization Reaction:

-

To the dried residue, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Immediately cap the vial tightly to prevent the ingress of moisture.

-

Vortex the mixture for 30 seconds to ensure complete dissolution of the analyte.

-

Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.

-

-

Sample Analysis:

-

After incubation, allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Recommended GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Mode: Split (20:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Data and Expected Results

Derivatization of this compound with BSTFA results in the formation of its trimethylsilyl (TMS) ether. This derivative is more volatile and less polar, leading to a shorter retention time and a more symmetrical peak shape compared to the underivatized compound. The mass spectrum of the TMS derivative will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and quantification.

| Analyte | Molecular Weight ( g/mol ) | Derivative | MW of Derivative ( g/mol ) | Expected Retention Time | Key Mass Spectral Fragments (m/z) |

| This compound | 169.26[6] | Underivatized | N/A | Longer, potential tailing | 169, 152, 98, 83 |

| This compound-TMS | 169.26[6] | TMS Ether | 241.43 | Shorter, sharp peak | 241 (M+), 226 (M-15), 148 |

Derivatization Reaction

The silylation reaction involves the nucleophilic attack of the hydroxyl group of this compound on the silicon atom of BSTFA. The TMCS catalyst facilitates the reaction.

Caption: Silylation reaction of this compound with BSTFA.

Conclusion

The described silylation protocol is a simple, rapid, and effective method for the derivatization of this compound, making it amenable to GC-MS analysis. This procedure significantly improves the chromatographic performance and allows for sensitive and reliable quantification. The method is suitable for researchers in pharmaceutical development, natural product analysis, and related fields requiring the precise measurement of this compound.

References

- 1. jfda-online.com [jfda-online.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epilupinine | C10H19NO | CID 92767 - PubChem [pubchem.ncbi.nlm.nih.gov]

HPLC methods for chiral separation of 1-Epilupinine and lupinine

Anwendungs- und Protokollhinweise: HPLC-Methoden zur chiralen Trennung von 1-Epilupinin und Lupinin

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Diese Application Note beschreibt einen detaillierten Ansatz zur Entwicklung einer robusten HPLC-Methode für die chirale Trennung der diastereomeren Chinolizidin-Alkaloide 1-Epilupinin und Lupinin. Da in der wissenschaftlichen Literatur keine spezifische, validierte Methode für diese spezielle Trennung veröffentlicht wurde, wird in diesem Dokument ein systematischer Screening-Ansatz unter Verwendung von Polysaccharid-basierten und makrozyklischen Glykopeptid-chiralen stationären Phasen (CSPs) vorgestellt. Es werden Protokolle für die Probenvorbereitung, die Entwicklung von Methoden für die mobile Phase und die Quantifizierung bereitgestellt, um Forscher bei der Erzielung einer grundlegenden Auflösung dieser beiden Verbindungen zu unterstützen.

Einleitung

Lupinin und 1-Epilupinin sind Chinolizidin-Alkaloide, die in verschiedenen Pflanzenarten der Gattung Lupinus vorkommen.[1][2] Sie sind Diastereomere, die sich in der stereochemischen Konfiguration am C-1-Kohlenstoff unterscheiden, der die Hydroxymethylgruppe trägt.[1] Die pharmakologischen und toxikologischen Profile von Stereoisomeren können erheblich voneinander abweichen. Daher sind genaue und präzise Analysemethoden zur Trennung und Quantifizierung einzelner Isomere für die pharmazeutische Forschung, die Entwicklung von Naturprodukten und die Sicherheitsbewertung von entscheidender Bedeutung.

Die Hochleistungsflüssigkeitschromatographie (HPLC) mit chiralen stationären Phasen (CSPs) ist die am weitesten verbreitete und effektivste Technik zur Trennung von Stereoisomeren.[3][4] Polysaccharid-basierte CSPs (z. B. derivatisierte Cellulose und Amylose) und makrozyklische Glykopeptid-CSPs haben sich bei der Trennung einer Vielzahl von chiralen Verbindungen, einschließlich Alkaloiden, als sehr erfolgreich erwiesen.[5][6][7]

Dieses Dokument beschreibt eine empfohlene Vorgehensweise zur Entwicklung einer chiralen HPLC-Methode für 1-Epilupinin und Lupinin.

Chemische Strukturen

| Verbindung | Struktur | IUPAC-Name | Molmasse |

| Lupinin | [Bild der chemischen Struktur von Lupinin] | [(1R,9aR)-Octahydro-2H-chinolizin-1-yl]methanol | 169,26 g/mol |

| 1-Epilupinin | [Bild der chemischen Struktur von 1-Epilupinin] | [(1S,9aR)-Octahydro-2H-chinolizin-1-yl]methanol | 169,26 g/mol |

Die Stereochemie am C-9a ist für beide Verbindungen (R).

Empfohlene Materialien und Methoden

Ausrüstung und Verbrauchsmaterialien

-

HPLC-System mit isokratischer und Gradientenpumpe, Autosampler, Säulenofen und UV- oder Massenspektrometrie (MS)-Detektor.

-

Chirale HPLC-Säulen (empfohlenes Screening-Set):

-

Polysaccharid-basiert:

-

Chiralpak® IA/Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamat))

-